3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane
Description
3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane is a heterocyclic compound featuring a 1,3-oxazinane core substituted with a 4,6-dinitroindazole moiety via a methyl linker. The 1,3-oxazinane ring is a six-membered saturated structure containing one oxygen and one nitrogen atom, which confers conformational rigidity and modulates physicochemical properties such as solubility and lipophilicity .
Properties
CAS No. |
5806-26-8 |
|---|---|
Molecular Formula |
C12H13N5O5 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
3-[(4,6-dinitroindazol-1-yl)methyl]-1,3-oxazinane |
InChI |
InChI=1S/C12H13N5O5/c18-16(19)9-4-11-10(12(5-9)17(20)21)6-13-15(11)7-14-2-1-3-22-8-14/h4-6H,1-3,7-8H2 |
InChI Key |
CEDZVYFAHVFBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)CN2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane typically involves the reaction of 4,6-dinitroindazole with an appropriate oxazinane precursor under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is influenced by its heterocyclic structure and substituents. Likely mechanisms include:
-
Nucleophilic attack : The oxazinane ring may participate in ring-opening reactions under acidic/basic conditions, similar to other nitrogen-containing heterocycles.
-
Electrophilic substitution : The dinitroindazolyl group could direct electrophilic substitution at specific positions on the aromatic ring, depending on steric and electronic effects.
-
Oxidative coupling : Analogous to triazole synthesis, oxidative coupling under aerobic conditions may generate complex derivatives .
Scheme 1: Plausible Mechanism for Oxazinane Formation
-
Zwitterion formation : Nucleophilic attack by pyridine nitrogen on an alkyne derivative.
-
Cyclization : Oxygen attacks the carbonyl group, forming the oxazinane ring .
Reactivity Patterns
The compound’s reactivity is modulated by its substituents and reaction conditions:
-
Hydrolysis : Oxazinanes are generally resistant to hydrolysis under mild conditions but may undergo ring-opening under strong acidic/basic conditions.
-
Reduction : The dinitroindazolyl group could undergo selective reduction to nitroso or amine derivatives, altering reactivity.
-
Coordination chemistry : The nitrogen atoms in the oxazinane and indazole rings may act as ligands for metal ions, enabling catalytic applications.
Scientific Research Applications
3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane involves its interaction with specific molecular targets. The nitro groups on the indazole ring can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences and similarities between 3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane and related 1,3-oxazinane derivatives:
Key Observations :
- Substituent Effects : The 4,6-dinitroindazole group in the target compound contrasts with ORN0829’s benzoyl group, which reduces lipophilicity. Nitro groups may increase reactivity and toxicity compared to tetrazole or oxindole derivatives .
- Stereochemical Complexity : Bispiro[oxindole-oxazinane] derivatives exhibit up to six stereocenters, while the target compound’s stereochemistry is undefined in the evidence .
Pharmacological and Physicochemical Properties
Implications : The nitro groups in the target compound may compromise metabolic stability due to nitroreductase activity, whereas ORN0829’s short half-life suits acute therapeutic applications .
Biological Activity
3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by a 1,3-oxazinane ring substituted with a 4,6-dinitroindazole moiety. This structural configuration is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing oxazinane and indazole derivatives exhibit various biological activities, including:
- Anticancer Properties : Several studies have highlighted the potential of oxazinane derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The presence of nitro groups in the dinitroindazole moiety may enhance the antimicrobial activity of the compound.
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the oxazinane ring via cyclization.
- Introduction of the 4,6-dinitroindazole moiety through nucleophilic substitution or coupling reactions.
Anticancer Activity
A study conducted on various oxazinane derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : Compounds showed IC50 values ranging from 2.5 to 5 µM.
- HCT116 (colon cancer) : Similar compounds demonstrated comparable inhibitory effects.
Antimicrobial Activity
Research has indicated that derivatives containing nitro groups possess enhanced antimicrobial properties. In vitro assays showed that:
- Gram-positive bacteria : Significant inhibition was observed.
- Gram-negative bacteria : Moderate activity was noted against certain strains.
Anti-inflammatory Effects
Compounds with oxazinane structures have been evaluated for their anti-inflammatory potential. In vivo studies suggest:
- Reduction in inflammatory markers in animal models.
- Potential mechanisms involving inhibition of pro-inflammatory cytokines.
Data Table: Biological Activities
Case Studies
- Study on Anticancer Activity : A series of oxazinane derivatives were synthesized and tested against MCF-7 and MDA-MB-231 cell lines. The study found that modifications to the oxazinane structure could significantly enhance anticancer efficacy.
- Antimicrobial Efficacy Assessment : A comparative analysis was conducted on various dinitroindazole derivatives against common bacterial strains. The results indicated that the presence of the nitro group was critical for enhancing antimicrobial activity.
Q & A
Basic: What are the recommended synthetic pathways for 3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution between 4,6-dinitroindazole and a functionalized oxazinane precursor. To optimize efficiency:
- Use factorial design experiments to test variables (e.g., solvent polarity, temperature, catalyst loading) and identify dominant factors affecting yield .
- Monitor reaction progress via HPLC-MS to detect intermediates and byproducts, enabling real-time adjustments .
- Theoretical frameworks like transition state modeling (DFT calculations) can predict steric/electronic barriers, guiding reagent selection .
Basic: How should researchers characterize the stability of this compound under varying pH and thermal conditions?
Methodological Answer:
- Employ accelerated stability testing in buffered solutions (pH 1–13) at elevated temperatures (40–80°C), quantifying degradation via UV-Vis or NMR .
- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions .
- Cross-validate results with LC-QTOF to identify degradation products and propose degradation pathways .
Advanced: What experimental strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Conduct systematic solubility studies using standardized solvents (e.g., DMSO, ethanol, water) under controlled humidity/temperature .
- Compare results with COSMO-RS simulations to reconcile empirical data with computational predictions, addressing discrepancies in solvent-solute interactions .
- Publish detailed protocols for reproducibility, including solvent purity thresholds and equilibration times .
Advanced: How can researchers design a mechanistic study to elucidate its nitro-group reactivity in catalytic environments?
Methodological Answer:
- Use in situ FTIR/Raman spectroscopy to track nitro-group reduction kinetics during catalytic reactions (e.g., hydrogenation) .
- Pair with isotopic labeling (e.g., ¹⁵N) to distinguish reaction pathways (e.g., denitration vs. ring-opening) .
- Integrate findings into a microkinetic model to predict dominant mechanisms under varying pressures/temperatures .
Advanced: What methodologies validate the compound’s biological activity while minimizing off-target effects?
Methodological Answer:
- Employ target-based assays (e.g., enzyme inhibition) with orthogonal validation (SPR for binding affinity, cellular assays for functional activity) .
- Apply chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions .
- Use dose-response modeling (Hill equation) to quantify selectivity ratios between primary and secondary targets .
Basic: What computational tools are suitable for predicting the compound’s supramolecular interactions?
Methodological Answer:
- Molecular docking (AutoDock Vina) to screen interactions with proteins or DNA .
- Crystal structure prediction (MateriStudio) to assess polymorph formation risks .
- Validate predictions with PXRD and DSC to confirm lattice stability .
Advanced: How can researchers address conflicting cytotoxicity results across cell lines?
Methodological Answer:
- Perform meta-analysis of existing data, stratifying by cell type (e.g., epithelial vs. hematopoietic) and culture conditions .
- Design high-content screening (HCS) assays to quantify apoptosis, ROS, and mitochondrial dysfunction in parallel .
- Apply Bayesian statistics to model variability sources (e.g., cell passage number, assay sensitivity) .
Advanced: What frameworks integrate multi-omics data to study the compound’s metabolic fate?
Methodological Answer:
- Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map metabolic pathways in hepatocyte models .
- Use network pharmacology tools (Cytoscape) to link metabolite profiles to toxicity endpoints .
- Validate with isotope tracer studies (¹³C-glucose) to track carbon flux .
Basic: What analytical techniques confirm the compound’s purity post-synthesis?
Methodological Answer:
- HPLC-PDA (>98% purity threshold) with orthogonal CE-UV validation .
- Elemental analysis (C, H, N) to verify stoichiometry .
- HRMS for exact mass confirmation and isotopic pattern matching .
Advanced: How to optimize green chemistry parameters for sustainable scale-up?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
